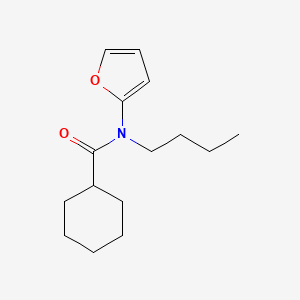

N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide

Description

N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a butyl group and a furan-2-yl substituent on the nitrogen atom. For example, furan-containing carboxamides are often explored for their bioactivity, such as anti-inflammatory or antioxidant properties, as seen in related hydroxamic acids and thiourea derivatives .

Properties

CAS No. |

62187-39-7 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-butyl-N-(furan-2-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C15H23NO2/c1-2-3-11-16(14-10-7-12-18-14)15(17)13-8-5-4-6-9-13/h7,10,12-13H,2-6,8-9,11H2,1H3 |

InChI Key |

OBQRDMRSVZAVDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CO1)C(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with furan-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide serves as a versatile building block in organic synthesis. Its furan and cyclohexanecarboxamide moieties allow for the creation of more complex organic molecules through various chemical reactions, including oxidation and functional group modifications. This capability is essential in developing new compounds with desired properties.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through specific molecular interactions, making it a candidate for further research in cancer therapeutics.

Medicinal Chemistry

Drug Development

this compound is being explored as a potential drug candidate targeting specific molecular pathways involved in diseases. Its ability to interact with enzymes and receptors through non-covalent interactions positions it as a valuable compound in drug discovery and development.

Material Science

Development of New Materials

In industrial applications, this compound is utilized in creating new materials with unique properties. Its chemical structure allows it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Comparative Analysis with Related Compounds

To illustrate the uniqueness of this compound, a comparison with related compounds is provided in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Furan ring and cyclohexane structure | Potential antimicrobial |

| N-(furan-2-ylmethyl)-1-cyclopentanecarboxamide | Furan ring with cyclopentane | Anticancer properties |

| 2-Furoic acid | Contains furan ring without cyclohexane | Antimicrobial |

This table highlights how this compound shares structural similarities with other compounds but possesses distinct biological activities due to its specific functional groups.

Mechanism of Action

The mechanism of action of N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its N-butyl and N-furan-2-yl groups, which distinguish it from other cyclohexanecarboxamide derivatives. Key analogs include:

Key Observations :

- Melting Points : Analogs with bulkier or more symmetric substituents (e.g., 2e, m.p. 154°C) exhibit higher melting points than those with flexible or less polar groups (e.g., 2f, m.p. 110°C). The target compound’s melting point is unreported but likely influenced by the butyl chain’s flexibility .

- Pharmacological Potential: While compound 8 showed antioxidant activity, furan-containing analogs like N-(arylcarbamothioyl)-cyclohexanecarboxamides demonstrate anti-exudative or metal-coordination properties, suggesting similar pathways for the target compound .

Crystallographic and Conformational Insights

- This contrasts with planar aromatic substituents (e.g., naphthyl in ) .

- Hydrogen Bonding: Weak C–H···O interactions in furan derivatives () may reduce crystallinity compared to stronger H-bond donors like hydroxyl or thiourea groups .

Biological Activity

N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, focusing on anti-cancer and anti-microbial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a butyl group, a cyclohexanecarboxamide moiety, and a furan ring. The presence of these functional groups suggests a potential for diverse biological activities due to their reactivity and ability to interact with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of derivatives related to this compound. For instance, compounds synthesized with furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 and MCF-7 Cell Lines

A study evaluated the cytotoxic effects of several furan-based compounds, including this compound, against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results were as follows:

| Compound | HepG2 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| This compound | 35.01 | 41.81 |

| Doxorubicin (Standard) | 0.62 | 5.00 |

These findings indicate that the compound exhibits promising anti-cancer activity, significantly reducing cell viability compared to the standard chemotherapeutic agent doxorubicin .

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has shown notable anti-microbial effects against various bacterial strains.

Case Study: Anti-Microbial Efficacy

The compound was tested against common bacterial strains using the well diffusion method. The results indicated varying degrees of susceptibility:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| E. coli | 16 | 230 |

| S. aureus | 13 | 265 |

| B. cereus | 10 | 280 |

These results suggest that this compound possesses significant anti-bacterial activity, comparable to established antibiotics .

The biological activities of this compound can be attributed to its structural features which allow it to interact with cellular targets effectively:

- Cell Membrane Interaction : The hydrophobic butyl group may facilitate penetration into bacterial membranes.

- Electrophilic Reactions : The furan ring can participate in electrophilic aromatic substitutions, potentially leading to the formation of reactive intermediates that disrupt cellular processes.

- Structure-Activity Relationships (SAR) : Modifications in substituents on the cyclohexane or furan ring can enhance or diminish biological activity, indicating a need for further optimization in drug design .

Q & A

Q. What are the optimal synthetic routes for N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a two-step pathway:

Cyclohexanecarbonyl chloride preparation : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form the acyl chloride intermediate.

Amidation : React the acyl chloride with N-butyl-furan-2-amine in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Critical Parameters :

- Temperature control (<0°C during acyl chloride formation to prevent side reactions).

- Stoichiometric excess of N-butyl-furan-2-amine (1.2–1.5 equivalents) to maximize yield.

- Purity assessment via HPLC or GC-MS to detect unreacted starting materials or byproducts like N,N-dialkylated impurities .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Furan protons: δ 6.3–7.2 ppm (split into doublets/triplets due to coupling).

- Cyclohexane carboxamide carbonyl: ~δ 170 ppm in ¹³C NMR.

- Butyl chain: δ 0.9–1.6 ppm (terminal CH₃) and δ 3.2–3.4 ppm (N-CH₂).

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (furan C-H).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₅H₂₁NO₂ (calc. 255.1573).

- Comparative analysis with structurally similar compounds (e.g., N-(4-fluorophenyl)cyclohexanecarboxamide) ensures accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan ring) influence the compound’s conformational stability and bioactivity?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict torsional angles and intramolecular interactions (e.g., steric hindrance between the butyl chain and furan ring).

- X-ray Crystallography : Resolve crystal packing effects; for example, intramolecular H-bonding between the amide NH and furan oxygen can stabilize planar conformations, as seen in N-(2-nitrophenyl)furan-2-carboxamide .

- Bioactivity Correlation : Compare IC₅₀ values in assays (e.g., enzyme inhibition) with substituent electronic properties (Hammett constants) to establish structure-activity relationships (SARs). Derivatives with electron-withdrawing groups on furan may enhance binding to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Purity Profiling : Use LC-MS to identify trace impurities (e.g., residual solvents, unreacted amine) that may confound assay results. For instance, dimethylamine contamination in similar carboxamides altered cytotoxicity profiles .

- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers), cell line passage number, and incubation time.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for batch effects or methodological differences.

Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility while maintaining chemical integrity.

- pH-Dependent Stability Tests : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via UV-Vis spectroscopy.

- Microsomal Stability Assays : Incubate with liver microsomes to assess metabolic susceptibility (e.g., CYP450-mediated oxidation of the furan ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.